![molecular formula C11H20N2O3 B13325690 tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound with a unique structure that includes both an amino group and an oxa-azaspiro ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
The synthesis of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[34]octane-2-carboxylate typically involves multiple steps, starting from readily available precursorsReaction conditions often include the use of protecting groups, such as tert-butyl, to ensure selective reactions at specific sites on the molecule .
Chemical Reactions Analysis
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes within the molecule to alcohols.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules, such as dipeptides.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and coupling reagents like N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide . Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted spirocyclic compounds.
Scientific Research Applications
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins and other biomolecules, potentially modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate can be compared to other spirocyclic compounds, such as:
tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate: This compound has a similar spirocyclic structure but lacks the oxa group, which may affect its reactivity and biological activity.
tert-Butyl 2,5-diazaspiro[3.4]octane-2-carboxylate:
tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate: The presence of a sulfur atom in this compound’s structure introduces different reactivity and potential biological activities.
The uniqueness of tert-Butyl ®-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate lies in its combination of an amino group and an oxa-azaspiro ring system, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (8R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-6-11(7-13)8(12)4-5-15-11/h8H,4-7,12H2,1-3H3/t8-/m1/s1 |
InChI Key |
LSACGXFQGVBFLY-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)[C@@H](CCO2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C(CCO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


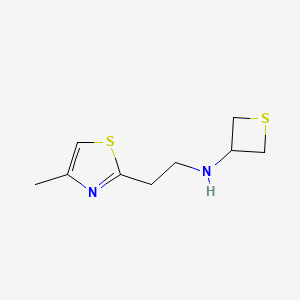
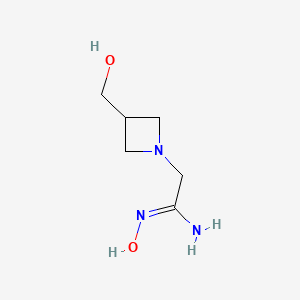
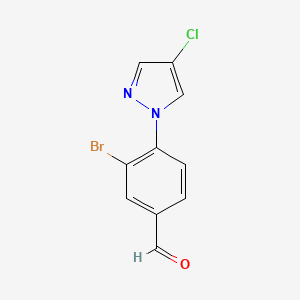
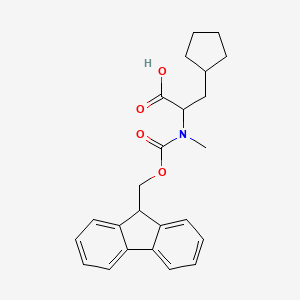
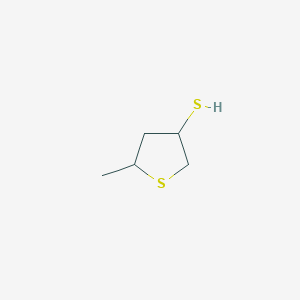
![(R)-6-Chlorospiro[benzo[d][1,3]oxazine-4,3'-piperidin]-2(1H)-one](/img/structure/B13325634.png)
![tert-Butyl 6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13325635.png)
![5-(1-Methyl-1H-pyrazol-5-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B13325640.png)
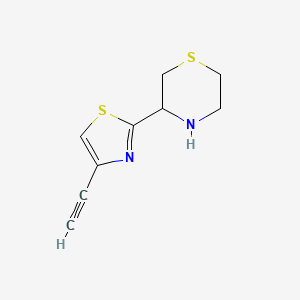
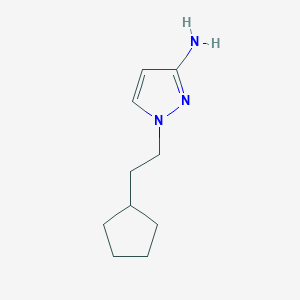
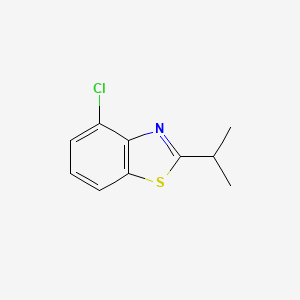
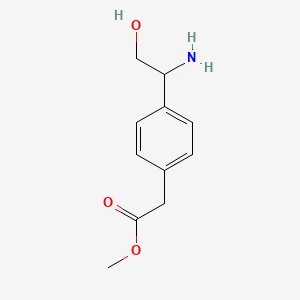
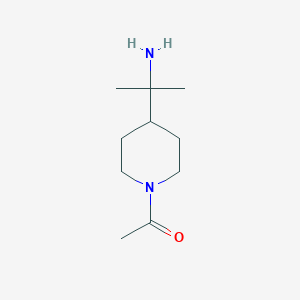
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
